molecular formula C25H24N8O3 B10755933 N-(3-((2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl)oxy)phenyl)-4-(dimethylamino)benzamide

N-(3-((2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl)oxy)phenyl)-4-(dimethylamino)benzamide

Cat. No.: B10755933
M. Wt: 484.5 g/mol
InChI Key: KODFUVBIVXFWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK248233A is a chemical compound known for its dual inhibitory action on firefly luciferase and vascular endothelial growth factor receptor 2. It has an inhibitory concentration (IC50) of 1.03 micromolar for firefly luciferase and 2 nanomolar for vascular endothelial growth factor receptor 2 . Additionally, GSK248233A exhibits activity against the AGC family of protein kinases . This compound is primarily used in scientific research, particularly in the study of protein kinases and their roles in various biological processes.

Preparation Methods

The synthetic routes and reaction conditions for GSK248233A are not extensively detailed in publicly available literature. . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification.

Chemical Reactions Analysis

GSK248233A undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in GSK248233A, potentially altering its inhibitory properties.

    Substitution: Substitution reactions can introduce different functional groups into the compound, which may affect its activity against target proteins.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK248233A has a wide range of scientific research applications, including:

Mechanism of Action

GSK248233A exerts its effects by inhibiting the activity of firefly luciferase and vascular endothelial growth factor receptor 2. It acts as a protein kinase inhibitor across both adenosine triphosphate-dependent and adenosine triphosphate-independent luciferases . The molecular targets of GSK248233A include the active sites of these enzymes, where it binds and prevents their normal function. This inhibition can disrupt various cellular processes, including those involved in cell growth, differentiation, and survival .

Properties

Molecular Formula

C25H24N8O3

Molecular Weight

484.5 g/mol

IUPAC Name

N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(dimethylamino)benzamide

InChI

InChI=1S/C25H24N8O3/c1-4-33-20-13-21(27-14-19(20)29-24(33)22-23(26)31-36-30-22)35-18-7-5-6-16(12-18)28-25(34)15-8-10-17(11-9-15)32(2)3/h5-14H,4H2,1-3H3,(H2,26,31)(H,28,34)

InChI Key

KODFUVBIVXFWPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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